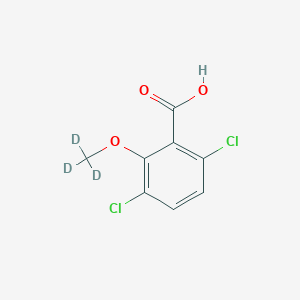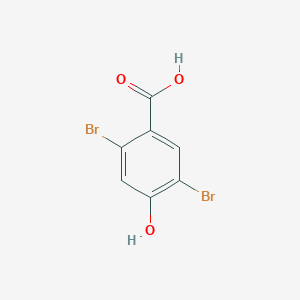![molecular formula C23H24N8O3 B020997 (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one CAS No. 102714-70-5](/img/structure/B20997.png)
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one has low toxicity and does not have any significant effects on normal cell growth. However, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one in lab experiments is its potential as a fluorescent probe for imaging cells and tissues. Additionally, its low toxicity and selectivity for cancer cells make it a promising candidate for further study as an anticancer agent. However, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one. One direction is to further investigate its potential as an anticancer agent and to determine its mechanism of action. Another direction is to explore its potential as a fluorescent probe for imaging cells and tissues in vivo. Additionally, further studies could investigate its potential applications in other fields, such as materials science and nanotechnology.
Synthesis Methods
The synthesis of (E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one involves the reaction of 4-amino-6,7-dimethoxyquinazoline-2-carbaldehyde with piperazine and propargyl bromide in the presence of a palladium catalyst. The resulting product is then reacted with sodium azide and copper sulfate to obtain the final compound.
Scientific Research Applications
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cells and tissues.
properties
CAS RN |
102714-70-5 |
|---|---|
Product Name |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one |
Molecular Formula |
C23H24N8O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H24N8O3/c1-33-19-13-17-18(14-20(19)34-2)26-23(27-22(17)24)31-11-9-30(10-12-31)21(32)8-5-15-3-6-16(7-4-15)28-29-25/h3-8,13-14H,9-12H2,1-2H3,(H2,24,26,27)/b8-5+ |
InChI Key |
KEKOVWRBNKELII-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)N=[N+]=[N-])N)OC |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)N=[N+]=[N-])N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)N=[N+]=[N-])N)OC |
synonyms |
4-A-2-AZCP-6,7-DMQ 4-amino-2-(4-(4-azidocinnamoyl)piperazino)-6,7-dimethoxyquinazoline 4-amino-2-AZCP-6,7-dimethoxyquinazoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



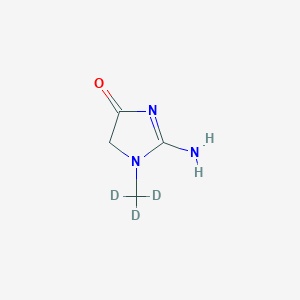
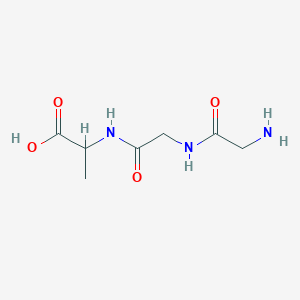
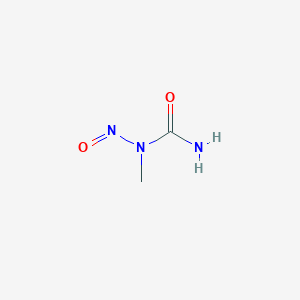
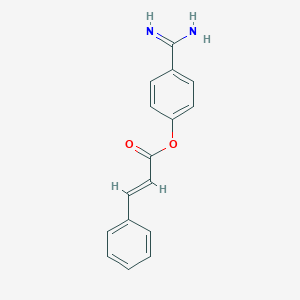
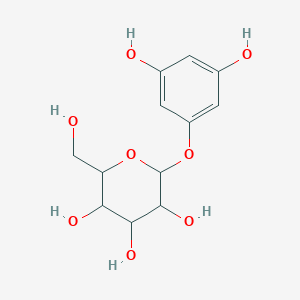
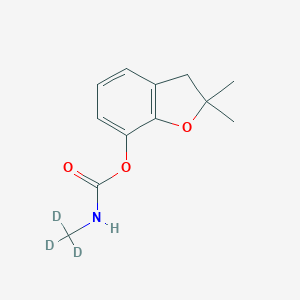
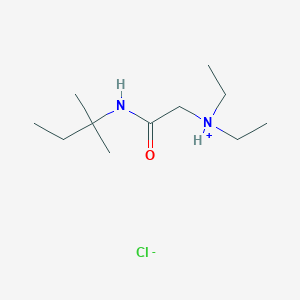
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
